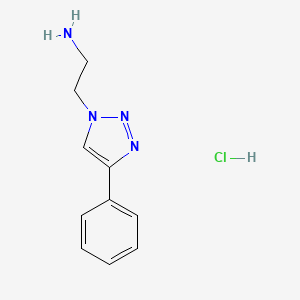
N1-(2-Methyl-chinolin-4-yl)-ethan-1,2-diamindihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ich habe eine gründliche Suche nach den wissenschaftlichen Forschungsanwendungen von „N1-(2-Methyl-chinolin-4-yl)-ethan-1,2-diamindihydrochlorid“ durchgeführt, aber leider sind in den Suchergebnissen nur begrenzte detaillierte Informationen zu spezifischen Anwendungen in verschiedenen Bereichen verfügbar. Die Verbindung ist für die Proteomikforschung käuflich zu erwerben und nur für Forschungszwecke bestimmt, nicht für die Diagnose oder Therapie . Wenn Sie Zugriff auf akademische Datenbanken oder Zeitschriften haben, finden Sie dort möglicherweise umfassendere Analysen. Möchten Sie andere Verbindungen untersuchen oder haben Sie noch weitere Fragen zu diesem Thema?
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N*1*-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride involves the reaction of 2-methylquinoline with ethylenediamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methylquinoline", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylquinoline is reacted with ethylenediamine in the presence of a solvent such as ethanol or methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of N*1*-(2-Methyl-quinolin-4-yl)-ethane-1,2-diamine.", "Step 3: The dihydrochloride salt is then purified by recrystallization to obtain the final product, N*1*-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride." ] } | |
CAS-Nummer |
1185299-55-1 |
Molekularformel |
C12H16ClN3 |
Molekulargewicht |
237.73 g/mol |
IUPAC-Name |
N'-(2-methylquinolin-4-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9;/h2-5,8H,6-7,13H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
ZOCABTBCFNOHQD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN.Cl.Cl |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)


![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)


![4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B1530875.png)



![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)
